molecular formula C21H20ClN5O2S B11264182 7-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11264182
M. Wt: 441.9 g/mol
InChI Key: QLMLQIGTFPVHGR-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through a multi-step process involving the formation of the triazolopyrimidine core followed by functionalization. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions typically include the use of solvents like ethanol or acetonitrile and catalysts such as acetic acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-(4-Chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

7-(4-Chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H20ClN5O2S

Molecular Weight

441.9 g/mol

IUPAC Name

7-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H20ClN5O2S/c1-12-17(19(28)24-15-8-10-16(29-2)11-9-15)18(13-4-6-14(22)7-5-13)27-20(23-12)25-21(26-27)30-3/h4-11,18H,1-3H3,(H,24,28)(H,23,25,26)

InChI Key

QLMLQIGTFPVHGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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